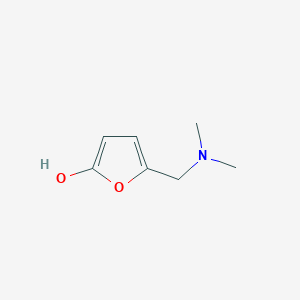

5-((Dimethylamino)methyl)furan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-[(dimethylamino)methyl]furan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-7(9)10-6/h3-4,9H,5H2,1-2H3 |

InChI Key |

YWVXWFMIVHTAGM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=C(O1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Dimethylamino Methyl Furan 2 Ol

Established Synthetic Pathways

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. wikipedia.orgnih.gov In the context of furan (B31954) chemistry, it is a key method for introducing an aminomethyl group onto the furan ring. quimicaorganica.orgadichemistry.com

2-Furanmethanol, commonly known as furfuryl alcohol, serves as the primary precursor for the synthesis of 5-((Dimethylamino)methyl)furan-2-ol via the Mannich reaction. google.comgoogle.com The furan ring in furfuryl alcohol is sufficiently electron-rich to undergo electrophilic substitution, and the C-5 position is the most reactive site for this transformation. quimicaorganica.org Traditional Mannich procedures involved reacting furfuryl alcohol with a combination of dimethylamine (B145610) hydrochloride and a source of formaldehyde (B43269), such as paraformaldehyde or an aqueous solution. google.comgoogle.com However, this approach was often associated with the formation of impurities that complicated the purification of the final product, particularly on a larger scale. google.comgoogle.com

A significant improvement in the Mannich synthesis of this compound involves the use of bis(dimethylamino)methane as the aminomethylating agent. google.comgoogle.comgoogle.com This reagent effectively serves as a precursor to the required electrophilic iminium ion. adichemistry.com Experiments have demonstrated that using bis(dimethylamino)methane in place of the conventional dimethylamine and formaldehyde combination leads to substantially better yields and a purer distilled product. google.comgoogle.comgoogle.com This method avoids some of the side reactions and impurity formations associated with the older protocols. google.com

| Mannich Reagents | Precursor | Reported Yield | Reference |

|---|---|---|---|

| Dimethylamine hydrochloride + Formaldehyde | 2-Furanmethanol | 12% - 70% | google.com |

| Bis(dimethylamino)methane | 2-Furanmethanol | 76% - 94% | google.comgoogle.com |

The Mannich reaction for the synthesis of this compound is typically conducted under acidic conditions. google.comgoogle.comadichemistry.com The acid catalyst plays a crucial role in the reaction mechanism. It facilitates the formation of the electrophilic species, an iminium ion, from bis(dimethylamino)methane. wikipedia.orgadichemistry.com The furan ring of the precursor, 2-furanmethanol, then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the 5-position. wikipedia.orgadichemistry.com Common acidic media employed include acetic acid or an aprotic solvent like dichloromethane (B109758) containing an acid such as hydrogen chloride. google.comgoogle.comgoogle.com The use of acidic conditions is essential for promoting the electrophilic substitution on the furan ring.

Mannich Reaction Approaches

Advancements and Optimization in Synthetic Protocols

Advancements in the synthesis of this compound have centered on optimizing the Mannich reaction to overcome the limitations of earlier methods. The adoption of bis(dimethylamino)methane is the most significant of these improvements, providing a pathway to higher yields and purity. google.comgoogle.com

The optimization extends to the specific reaction conditions. For instance, a developed protocol involves the dropwise addition of a solution of bis(dimethylamino)methane in acetic acid to a cooled, stirred solution of 2-furanmethanol, also in acetic acid. google.com The reaction is then allowed to proceed at room temperature for an extended period. google.com The work-up procedure is also well-defined, involving removal of the acetic acid under reduced pressure, basification with sodium hydroxide (B78521) with cooling, and extraction with an appropriate solvent like ethyl acetate (B1210297), followed by distillation to yield the pure product. google.comgoogle.comgoogle.com These refined protocols represent a more controlled, efficient, and scalable method for producing this key chemical intermediate.

| Step | Procedure | Parameters |

|---|---|---|

| 1. Reagent Addition | A solution of bis(dimethylamino)methane in acetic acid is added dropwise to a stirred solution of 2-furanmethanol in acetic acid. | Cooling at 10°C |

| 2. Reaction | The mixture is stirred. | Room temperature for 18 hours |

| 3. Solvent Removal | Acetic acid is removed. | 60°C under reduced pressure |

| 4. Work-up | Ice is added, and the mixture is made basic with 40% aqueous sodium hydroxide. | External cooling |

| 5. Extraction | The mixture is extracted with ethyl acetate. | - |

| 6. Purification | The extracts are evaporated and the residue is distilled. | b.p. 92-96°C / 0.2-0.5 mmHg |

Improved Yields and Purity Considerations in Process Development

Early procedures for producing this compound involved the reaction of 2-furanmethanol (also known as furfuryl alcohol) with dimethylamine hydrochloride and formaldehyde or paraformaldehyde. google.comgoogle.com Another route involved the reduction of 5-dimethylaminomethyl-2-furancarboxylic acid methyl ester using lithium aluminium hydride, a reagent that is both expensive and hazardous, making it unsuitable for large-scale production. google.comgoogle.comgoogle.com These conventional methods were often plagued by low yields and the formation of impurities that complicated the purification process, particularly on an industrial scale. google.comgoogle.com

A significant breakthrough in process development was the introduction of bis(dimethylamino)methane as the aminomethylating agent in a Mannich-type reaction with 2-furanmethanol. google.comgoogle.comgoogle.com This improved process consistently delivers higher yields, ranging from 76% to 94%, a substantial increase compared to the 12% and 70% yields reported in earlier literature using traditional reagents. google.comgoogle.comgoogle.com Furthermore, the product obtained through this method exhibits higher purity after distillation, mitigating purification challenges encountered in subsequent synthetic steps. google.comgoogle.com

| Method | Reagents | Reported Yield | Reference |

|---|---|---|---|

| Improved Process | 2-Furanmethanol, bis(dimethylamino)methane | 76-94% | google.com, google.com, google.com |

| Holdren (1947) | Not specified in detail | 12% | google.com, google.com |

| Gill and Ing (1958) | Not specified in detail | 70% | google.com, google.com |

Alternative Reagent Systems and Conditions

The enhanced synthesis using bis(dimethylamino)methane is typically performed under acidic conditions. google.comgoogle.comgoogle.com Acetic acid is a commonly used solvent and acid catalyst for this reaction. google.comgoogle.comgoogle.com In a typical procedure, a solution of bis(dimethylamino)methane in acetic acid is added to a solution of 2-furanmethanol, also in acetic acid, at a controlled temperature around 10°C. The reaction then proceeds at room temperature. google.comgoogle.com

Alternatively, the reaction can be carried out in an aprotic solvent like dichloromethane, with an acid such as hydrogen chloride. google.comgoogle.com The process can also be conducted in the absence of a strong acid, using solvents like toluene (B28343) or 1,2-dichloroethane. google.com A key advantage of these modern conditions is the ability to run the reaction at or below room temperature, avoiding the need for prolonged heating that was common in older methods. google.com

| Primary Reagents | Solvent | Acid Catalyst | Temperature | Reference |

|---|---|---|---|---|

| 2-Furanmethanol, bis(dimethylamino)methane | Acetic Acid | Acetic Acid | 10°C to Room Temp. | google.com, google.com |

| 2-Furanmethanol, bis(dimethylamino)methane | Dichloromethane | Hydrogen Chloride | ≤ Room Temp. | google.com, google.com |

| 2-Furanmethanol, bis(dimethylamino)methane | Toluene, Dichloromethane, or 1,2-Dichloroethane | None specified (optional) | Not specified | google.com |

Sustainable Synthesis Approaches and Biomass Utilization

The drive towards green chemistry has placed a strong emphasis on using renewable feedstocks for chemical production. The synthesis of furan derivatives is central to this effort, as many key starting materials can be sourced directly from biomass.

Derivation from Biomass-Based Platform Chemicals

The primary starting material for the synthesis of this compound is 2-furanmethanol (furfuryl alcohol). google.comgoogle.com Furfuryl alcohol is a well-established platform chemical derived from lignocellulosic biomass. mdpi.comresearchgate.net The process begins with the acid-catalyzed hydrolysis of pentosan-containing biomass (like corn cobs) to produce furfural (B47365). mdpi.com Subsequently, the catalytic hydrogenation of furfural yields 2-furanmethanol. mdpi.com

This pathway anchors the synthesis of this compound in a sustainable, bio-based manufacturing paradigm. Other furan-based platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran (DFF), are also readily accessible from the dehydration of carbohydrates found in biomass. researchgate.netscirp.orgrsc.org The efficient conversion of these platform chemicals into a wide array of derivatives demonstrates the viability of biomass as a substitute for petrochemical resources in the chemical industry. rsc.orgunits.it For instance, a retrosynthetic analysis of the related molecule CAP-1 highlights that its 2,5-disubstituted furan core can be traced back to biomass via the HMF platform. rsc.org

Catalytic Methodologies for Furan Derivatization

Catalysis is fundamental to the efficient and selective derivatization of furan rings. The synthesis of this compound via the Mannich reaction with bis(dimethylamino)methane is an example of an acid-catalyzed process. google.comgoogle.com

Broader research into furan derivatization showcases a variety of catalytic systems. Heterogeneous solid acid catalysts, including zeolites and polyoxometalates (POMs), are widely used for biomass conversion due to their adjustable acidity and potential for reuse. nih.gov For example, zeolite β has been used to convert glucose to HMF with high selectivity. nih.gov Nickel-based catalysts, such as Nickel-Raney and bimetallic Ni-Co systems, are effective for reductive amination and hydrogenation reactions of furan aldehydes. scirp.orgresearchgate.net These catalytic methods are crucial for transforming biomass-derived platform chemicals like furfural and HMF into value-added products, including amines and potential biofuels like 2,5-dimethylfuran (B142691) (DMF). researchgate.netscirp.orgresearchgate.net The development of such catalytic pathways is essential for creating more sustainable and atom-economical chemical processes. rug.nl

Chemical Reactivity and Transformational Chemistry

Reactions of the Furan (B31954) Ring System

The furan ring in this compound, particularly in its furan-2-ol tautomeric form, can participate in a variety of reactions characteristic of both aromatic furans and unsaturated lactones.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives are known to act as dienes in Diels-Alder [4+2] cycloaddition reactions. nih.govnih.gov However, the aromaticity of the furan ring can make these reactions thermodynamically unfavorable, often requiring elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. nih.govresearchgate.netcdnsciencepub.com The reaction of furan with dienophiles like maleic anhydride (B1165640) is a classic example, though the equilibrium can favor the retro-Diels-Alder reaction at higher temperatures. nih.gov For substituted furans, the nature of the substituents can significantly impact reactivity. Electron-donating groups on the furan ring generally increase its reactivity as a diene.

In the case of 5-((dimethylamino)methyl)furan-2-ol, the molecule can exist as its furan-2(3H)-one tautomer, which can also participate in cycloaddition reactions. nih.govnih.gov These butenolides can act as 2π components in higher-order cycloadditions, such as the [8+2] cycloaddition with 8,8-dicyanoheptafulvene, when activated by a Brønsted base. nih.govnih.gov The intramolecular Diels-Alder reaction of furan derivatives has also been shown to be a viable strategy for constructing complex polycyclic systems. nih.gov

Table 1: Examples of Cycloaddition Reactions with Furan Derivatives

| Diene/2π Component | Dienophile/8π Component | Reaction Type | Conditions | Product Type | Reference(s) |

| Furan | Maleic Anhydride | [4+2] Diels-Alder | Varies, can be reversible | Oxanorbornene derivative | nih.gov |

| Furfuryl alcohol | Itaconic anhydride | [4+2] Diels-Alder | Neat, room temperature | Lactone acid | researchgate.net |

| 5-Substituted-furan-2(3H)-ones | 8,8-Dicyanoheptafulvene | [8+2] Cycloaddition | Organocatalytic Brønsted base | Polycyclic γ-lactone | nih.govnih.gov |

| Furan | Dimethyl acetylenedicarboxylate | [4+2] Diels-Alder | Heat or Lewis acid (AlCl₃) catalysis | Monoadduct and diadducts | cdnsciencepub.com |

| 2-Aminofurans | Various dienophiles | [4+2] Diels-Alder | Mild conditions | Substituted anilines (after aromatization) | researchgate.net |

Ring-Opening Transformations

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of acid. acs.org Acid-catalyzed hydrolysis of furans can lead to the formation of dicarbonyl compounds. acs.orgresearchgate.net For furan itself, this process involves protonation at the α-carbon, followed by nucleophilic attack of water to form a furanol intermediate. Subsequent protonation of the ring oxygen leads to ring-opening. acs.org In some cases, rearrangements can occur following the initial cycloaddition, leading to ring-opened products. researchgate.net The stability of the furan ring in this compound would be influenced by the substituents and the reaction conditions. Oxidative ring-opening of furans is also a known transformation, which can be used to generate dicarbonyl compounds that can then undergo further reactions, such as intramolecular cyclizations. oregonstate.eduresearchgate.net

Reactivity of the Dimethylaminomethyl Moiety

The dimethylaminomethyl group is a key feature of this molecule, imparting basicity and nucleophilicity. This group is characteristic of a Mannich base. researchgate.netarkat-usa.org

Participation in Condensation and Cyclization Reactions

The dimethylaminomethyl group, being part of a Mannich base structure, can participate in various condensation and cyclization reactions. researchgate.netnih.gov Mannich bases are valuable intermediates in organic synthesis. researchgate.netnih.gov Furan derivatives containing aldehyde functionalities can undergo condensation reactions with compounds like hippuric acid. nih.gov While this compound does not have an aldehyde, the reactivity of the furan ring can be harnessed for condensation. For example, acid-catalyzed condensation of furans with aldehydes or ketones is a known method for C-C bond formation. researchgate.net Furthermore, the dimethylaminomethyl group can be involved in intramolecular cyclization reactions. For instance, a furan with a tethered amine can undergo a transannular Mannich cyclization upon oxidative ring-opening of the furan to an unsaturated dicarbonyl, leading to complex alkaloid structures. oregonstate.eduresearchgate.net

Transformations of the Hydroxyl Group

The hydroxyl group at the 2-position of the furan ring, or on the corresponding lactone tautomer, is a site for various chemical transformations. rsc.org

This hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form esters. researchgate.netgoogle.comgoogleapis.comresearchgate.net Microwave-assisted esterification of furan-containing acids and alcohols has been shown to be an efficient method. researchgate.net The reaction conditions for esterification can vary, sometimes requiring catalysts or elevated temperatures. google.comgoogleapis.com

Etherification of the hydroxyl group is another possible transformation, which can be achieved by reacting the furanol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with an alcohol. acs.orgresearchgate.netbeilstein-journals.org The etherification of hydroxylated furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) is well-documented. acs.orgresearchgate.net

Table 2: Potential Transformations of the Hydroxyl Group

| Transformation | Reagent(s) | Conditions | Product | Reference(s) |

| Esterification | Carboxylic acid or acid chloride | Coupling agents (e.g., DMT/NMM/TsO⁻, EDC), microwave irradiation | Furan-2-yl ester | researchgate.net |

| Esterification | Alcohol, CO₂ | High temperature and pressure | Furan dicarboxylate (from dicarboxylic acid) | google.comgoogleapis.com |

| Etherification | Alkyl halide, base | Williamson ether synthesis | Furan-2-yl ether | acs.org |

| Etherification | Alcohol, acid catalyst | Acid-catalyzed etherification | Furan-2-yl ether | researchgate.netbeilstein-journals.org |

Derivatization Strategies for Structural Modification

The structural backbone of this compound serves as a versatile scaffold for various derivatization strategies. These modifications primarily target the hydroxyl and dimethylaminomethyl moieties, enabling the synthesis of a diverse array of compounds.

One of the most prominent derivatization pathways involves the substitution of the primary hydroxyl group. This is frequently accomplished through reaction with a thiol under acidic conditions to form a thioether. google.com A key example of this strategy is the reaction with cysteamine (B1669678) (2-aminoethanethiol) while heating in acetic acid. google.com This specific transformation is a crucial step in the synthesis of H₂-histamine antagonists. google.com The hydroxyl group can also be converted into a more effective leaving group, such as a methyl acetate (B1210297) or a methyl halide, to facilitate subsequent nucleophilic substitution with a thiol. google.com

The resulting thioether is itself amenable to further modification. For instance, oxidation of the sulfur atom can yield the corresponding sulfinyl (sulfoxide) or sulfonyl derivatives. These oxidized products have been identified as impurities in related pharmaceutical compounds, indicating this as a potential transformation pathway.

Beyond the hydroxyl group, the dimethylaminomethyl group and the furan ring also offer sites for modification. The amino group can direct electrophilic substitution, such as formylation or alkylation, to the 5-position of the furan ring. Furthermore, the electron-rich furan ring can participate in other reactions, for example, facilitating thiol-ene click chemistry on derivatives containing an appropriate alkene moiety.

A summary of key derivatization reactions is presented below.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Cysteamine | Acetic acid, reflux | 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine | google.com |

| Generic Thiol (R-SH) | Acidic conditions | 5-(((R-sulfanyl)methyl)furan-2-yl)-N,N-dimethylmethanamine | google.com |

| 1. Acetic Anhydride 2. Thiol (R-SH) | 1. Pyridine or other base 2. Appropriate conditions for substitution | 5-(((R-sulfanyl)methyl)furan-2-yl)-N,N-dimethylmethanamine | google.com |

Mechanistic Investigations of Key Chemical Transformations

The primary chemical transformation associated with this compound is its own synthesis, which is most efficiently achieved via a Mannich-type reaction. google.comgoogle.com This process involves the aminomethylation of 2-furanmethanol (furfuryl alcohol) using bis(dimethylamino)methane as the aminomethylating agent. google.com This method is a significant improvement over older procedures that utilized a combination of dimethylamine (B145610) hydrochloride and formaldehyde (B43269), as it provides higher yields and a purer product. google.com

The reaction is typically conducted under mild, acidic conditions, for example, in acetic acid or in an aprotic solvent like dichloromethane (B109758) containing hydrogen chloride. google.com The reaction is exothermic and generally proceeds at temperatures ranging from 0°C to room temperature. google.comgoogle.com

The mechanism of this Mannich reaction begins with the acid-catalyzed generation of a highly electrophilic dimethyl(methylene)ammonium ion (an Eschenmoser salt precursor) from bis(dimethylamino)methane. This iminium ion is the key reactive intermediate.

The electron-rich furan ring of 2-furanmethanol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The substitution occurs preferentially at the C5 position of the furan ring, which is activated towards electrophilic attack by the C2-hydroxymethyl substituent. The final step is the rearomatization of the furan ring, yielding the this compound product.

A summary of reaction conditions for the synthesis is provided in the table below.

| Starting Material | Reagent | Solvent/Acid | Yield | Reference |

|---|---|---|---|---|

| 2-Furanmethanol | bis(Dimethylamino)methane | Acetic Acid | 94% | google.com |

| 2-Furanmethanol | bis(Dimethylamino)methane | Dichloromethane / Hydrogen Chloride | 76-82% | google.com |

| 2-Furanmethanol | bis(Dimethylamino)methane | Toluene (B28343) (no acid) | Not specified | google.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For 5-((Dimethylamino)methyl)furan-2-ol, NMR would be crucial in identifying and quantifying the coexisting tautomeric forms.

The ¹H NMR spectrum is anticipated to show distinct sets of signals for the furan-2-ol (cyclic) and the open-chain tautomers. The integration of these signals would provide the equilibrium ratio of the two forms.

Furan-2-ol Tautomer: This form would exhibit characteristic signals for the furan (B31954) ring protons. The proton at the C3 position is expected to appear as a doublet, coupled to the C4 proton. The C4 proton would likely be a doublet of doublets, coupled to both the C3 proton and the proton on the C5-hydroxymethine group. A key indicator would be the signal for the hydroxyl proton, which would be a singlet and its chemical shift would be solvent-dependent. The dimethylamino group would present as a singlet, and the methylene (B1212753) protons adjacent to it as another singlet or an AB quartet depending on their magnetic equivalence.

Open-Chain Tautomer ((Z)-5-(dimethylamino)-4-oxopent-2-enal): This tautomer would display signals characteristic of an α,β-unsaturated aldehyde. The aldehydic proton would be found at a significantly downfield chemical shift (around 9-10 ppm). The vinyl protons would appear as doublets or multiplets in the olefinic region. The methylene protons adjacent to the ketone and the dimethylamino group would also have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Tautomers

| Functional Group | Furan-2-ol Tautomer (ppm) | Open-Chain Tautomer (ppm) |

|---|---|---|

| -N(CH₃)₂ | ~2.2-2.5 | ~2.3-2.6 |

| -CH₂-N | ~3.4-3.7 | ~3.5-3.8 |

| Furan H3 | ~6.0-6.3 | - |

| Furan H4 | ~6.2-6.5 | - |

| Furan CH-OH | ~5.8-6.1 | - |

| Furan OH | Variable (solvent dependent) | - |

| Olefinic CH | - | ~6.1-7.5 |

The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would provide definitive evidence for the two tautomers by revealing the different carbon environments.

Furan-2-ol Tautomer: The spectrum would show signals for four sp² hybridized carbons of the furan ring, with the C2 carbon bearing the hydroxyl group appearing at a characteristic downfield shift (around 150-160 ppm). The C5 carbon, also attached to oxygen and nitrogen, would also be significantly downfield.

Open-Chain Tautomer: This form would be characterized by a highly deshielded carbonyl carbon signal for the aldehyde (around 190-200 ppm) and another for the ketone (around 200-210 ppm). Signals for the sp² olefinic carbons would also be present.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Tautomers

| Carbon Atom | Furan-2-ol Tautomer (ppm) | Open-Chain Tautomer (ppm) |

|---|---|---|

| -N(CH₃)₂ | ~45 | ~45 |

| -CH₂-N | ~55-60 | ~58-63 |

| Furan C2 | ~150-160 | - |

| Furan C3 | ~110-120 | - |

| Furan C4 | ~105-115 | - |

| Furan C5 | ~155-165 | - |

| Olefinic CH | - | ~125-150 |

| Ketone C=O | - | ~200-210 |

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the proton and carbon signals for each tautomer.

COSY: Would reveal the coupling networks between protons, for instance, confirming the connectivity of the furan ring protons in the cyclic form and the vinyl protons in the open-chain form.

HSQC: Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon type (CH, CH₂, CH₃).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of the compound and provide structural information through analysis of its fragmentation patterns. The molecular ion peak [M]⁺ for C₈H₁₃NO₂ would be expected at an m/z of 155.0946.

The fragmentation patterns for the two tautomers would likely differ:

Furan-2-ol Tautomer: Fragmentation might involve the loss of the hydroxyl group, cleavage of the dimethylaminomethyl side chain, or fragmentation of the furan ring itself. A prominent fragment would likely be observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, resulting from the cleavage of the C5-CH₂ bond.

Open-Chain Tautomer: Fragmentation could be initiated by cleavage adjacent to the carbonyl groups. Loss of CO or the aldehydic group would be plausible fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 155 | [C₈H₁₃NO₂]⁺ | Molecular Ion |

| 140 | [M - CH₃]⁺ | Loss of a methyl group |

| 126 | [M - CHO]⁺ | Loss of the formyl group (from open-chain) |

| 97 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule. The spectra of a sample of this compound would be expected to show a superposition of bands from both tautomers.

Furan-2-ol Tautomer: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Characteristic C-O stretching vibrations for the furan ring would also be present.

Open-Chain Tautomer: Strong, sharp absorption bands corresponding to the C=O stretching of the ketone (around 1700-1720 cm⁻¹) and the α,β-unsaturated aldehyde (around 1680-1700 cm⁻¹) would be key identifiers. The C=C stretching of the conjugated system would appear in the 1600-1650 cm⁻¹ region.

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Tautomer |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Furan-2-ol |

| 2900-3000 | C-H stretch (aliphatic) | Both |

| ~1710 | C=O stretch (ketone) | Open-Chain |

| ~1690 | C=O stretch (aldehyde) | Open-Chain |

| ~1640 | C=C stretch (conjugated) | Open-Chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Furan-2-ol Tautomer: As a substituted furan, this tautomer is expected to have absorption maxima at lower wavelengths, likely in the range of 220-250 nm, corresponding to π → π* transitions within the furan ring.

Open-Chain Tautomer: The extended conjugation of the α,β-unsaturated aldehyde and ketone system would result in a π → π* transition at a longer wavelength, likely above 280 nm. A weaker n → π* transition for the carbonyl groups might also be observed at an even longer wavelength. The position and intensity of these bands would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

Detailed research into the crystal structures of furan derivatives has been undertaken for various applications, including the development of novel therapeutic agents and materials. For instance, the synthesis and structural elucidation of 1-(2-amino)-phenyl)dibenzo[b,d]furan-2-ol derivatives have been explored for their potential as antimycobacterial agents. rsc.org Similarly, the solid-state structures of 2H-cyclohepta[b]furan-2-ones have been investigated to understand their electronic and optical properties. mdpi.com These studies, while not directly on the target molecule, provide a foundational understanding of the structural chemistry of the furan-2-ol moiety.

A notable example is the crystal structure of 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan-2-ol, a sclareolide (B1681565) derivative. researchgate.net In this molecule, the furan-2-ol ring is part of a larger, rigid polycyclic system. The crystal structure reveals that the five-membered O-containing heterocyclic ring adopts an envelope conformation. researchgate.net In the solid state, molecules of this analog are linked by O-H···O hydrogen bonds, forming chains that propagate along a crystallographic axis. researchgate.net This hydrogen bonding motif is a critical aspect of the crystal packing and is a likely feature in the solid-state structure of other furan-2-ol derivatives.

The table below presents crystallographic data for a selection of related furan analogs, illustrating the typical parameters encountered in such structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan-2-ol researchgate.net | C₁₆H₂₈O₂ | Orthorhombic | P2₁2₁2₁ | 7.1675 | 11.2654 | 18.144 | 1465.0 | 4 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. pleiades.onlinepleiades.online These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the 5-((dimethylamino)methyl)furan-2-yl moiety, DFT calculations have been employed to optimize its structure as part of larger molecules like ranitidine (B14927). biointerfaceresearch.com

Below is a table of typical bond lengths and angles for the core furan (B31954) structure, as would be determined by geometry optimization calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| O1-C2 | Furan ring bond | 1.37 |

| C2-C3 | Furan ring bond | 1.35 |

| C3-C4 | Furan ring bond | 1.43 |

| C4-C5 | Furan ring bond | 1.36 |

| C5-O1 | Furan ring bond | 1.37 |

| C5-C6 | Bond to side chain | 1.51 |

| C6-N7 | Bond to nitrogen | 1.47 |

| ∠(C2-O1-C5) | Furan ring angle | 106.0 |

| ∠(O1-C5-C4) | Furan ring angle | 110.0 |

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 5-((dimethylamino)methyl)furan-2-ol, the protons on the furan ring (at positions 3 and 4) would be expected in the aromatic region, while the methylene (B1212753) and methyl protons of the side chain would appear further upfield. DFT calculations help refine these predictions by accounting for the specific electronic environment of each nucleus. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3/C3 | ~6.2 | ~108 |

| H4/C4 | ~6.1 | ~110 |

| -CH₂- (C6) | ~3.5 | ~55 |

| -N(CH₃)₂ | ~2.3 | ~45 |

| C2 | - | ~150 |

| C5 | - | ~155 |

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). For furan derivatives, the main absorption bands in the UV region typically arise from π → π* transitions within the aromatic ring. researchgate.netacs.org The substitution pattern, including the hydroxyl and dimethylaminomethyl groups, would influence the exact position and intensity of these absorption maxima (λ_max).

IR and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. biointerfaceresearch.com These calculations also allow for a detailed assignment of each vibrational mode to specific atomic motions, such as C-H stretching, C=C stretching of the furan ring, and vibrations of the side chain. This level of detail is invaluable for confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net An MD simulation of this compound in a solvent like water would reveal:

Conformational Flexibility: How the side chain rotates and flexes over time, providing a more complete map of the accessible conformational space than static calculations alone.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules.

Time-Averaged Properties: Averaging properties over the course of the simulation can provide a more realistic comparison with experimental measurements, which are also typically averages over a large ensemble of molecules and time.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including transition states and reaction energies. For this compound, this approach could provide insights into:

Synthesis: Modeling the Mannich-type reaction used for its synthesis, which involves 2-furanmethanol, formaldehyde (B43269), and dimethylamine (B145610), could clarify the reaction mechanism and identify key intermediates and transition states. google.com

Degradation: Furan rings can undergo various degradation reactions, especially under acidic or oxidative conditions. Computational studies can map out the potential energy surfaces for these pathways, predicting the most likely degradation products. researchgate.netnih.gov

Metabolism: If the compound has biological activity, understanding its metabolic fate is crucial. Computational models can predict likely sites of metabolism, such as oxidation of the furan ring or N-demethylation, by simulating reactions with models of metabolic enzymes like Cytochrome P450. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling for Structure-Activity Context

The 5-((dimethylamino)methyl)furan-2-yl moiety is a key structural component in several biologically active molecules. nih.gov This suggests that this compound itself could interact with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. researchgate.netresearchgate.net

For example, this furan derivative is a fragment of ranitidine, which targets the histamine (B1213489) H₂ receptor. Docking studies could be performed to place this compound into the binding site of the H₂ receptor to understand which interactions are contributed by this specific fragment. Key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group could act as a hydrogen bond donor or acceptor.

Ionic/Polar Interactions: The tertiary amine, especially if protonated, could form strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the protein's binding pocket.

Hydrophobic Interactions: The furan ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues.

These modeling studies are fundamental to understanding the structure-activity relationship (SAR), explaining why certain structural features are essential for biological activity and guiding the design of new, more potent molecules. nih.gov

| Protein Target (Example) | Potential Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Histamine H₂ Receptor | Asp186 | Ionic (with protonated amine) | -5 to -7 |

| Thr190 | Hydrogen Bond (with -OH group) | ||

| Tyr251 | π-π Stacking (with furan ring) |

Structure Activity Relationship Sar Investigations of Furan Derivatives

Methodologies for Structure-Activity Relationship Elucidation

The elucidation of Structure-Activity Relationships (SAR) for furan (B31954) derivatives employs a combination of computational and experimental techniques to identify the structural features essential for their biological activity. researchgate.net These methodologies allow researchers to rationally design and optimize compounds with improved potency and selectivity.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational tool used to correlate the physicochemical properties of furan derivatives with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds based on descriptors such as lipophilicity, electronic effects, and steric parameters. nih.gov For instance, QSAR studies on furanocoumarin derivatives have shown that lipophilicity, molecular size, and electron-donating ability are critical for their interaction with cytochrome P450 enzymes. nih.gov Similarly, 2D-QSAR analysis of nitrofuran analogues has highlighted the importance of a nitro-substituted furan ring for antitubercular activity. aimspress.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of intermolecular interactions. ijper.orgmdpi.com Molecular docking studies on furan derivatives have been instrumental in understanding their binding modes with various biological targets. For example, docking simulations of furan-derived chalcones into the active site of glucosamine-6-phosphate synthase have provided insights into their antimicrobial mechanism. mdpi.com These studies help in identifying key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding affinity. ijper.org

Experimental Approaches:

Synthesis and Biological Evaluation of Analogues: A fundamental experimental approach involves the systematic synthesis of a series of analogues with modifications at specific positions of the furan scaffold. These compounds are then subjected to biological assays to determine their activity. This iterative process of synthesis and testing provides direct evidence of the impact of different functional groups and substitution patterns on the biological response. ijabbr.comorientjchem.org

Spectroscopic Techniques: Techniques like Fourier-transform infrared (FTIR) spectroscopy are used to study intermolecular interactions, such as hydrogen bonding, between furan derivatives and model systems. nih.gov These studies can confirm the involvement of specific functional groups in molecular recognition.

The integration of these computational and experimental methodologies provides a comprehensive understanding of the SAR of furan derivatives, guiding the design of new and more effective molecules.

Table 1: Methodologies for SAR Elucidation of Furan Derivatives

| Methodology | Description | Application Example |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties with biological activity to predict the potency of new compounds. nih.gov | Predicting the cytochrome P450 inhibitory effects of furanocoumarins based on lipophilicity and molecular size. nih.gov |

| Molecular Docking | Simulates the binding of a ligand to a biological target to predict binding affinity and orientation. ijper.orgmdpi.com | Identifying the binding mode of furan-derived chalcones in the active site of glucosamine-6-phosphate synthase. mdpi.com |

| Analogue Synthesis and Biological Testing | Systematically modifies the chemical structure and evaluates the impact on biological activity. ijabbr.comorientjchem.org | Investigating the effect of substituents on the furan ring on the antimicrobial activity of novel derivatives. ijabbr.com |

| Spectroscopic Analysis (e.g., FTIR) | Studies intermolecular interactions like hydrogen bonding. nih.gov | Confirming the formation of hydrogen-bonded complexes between furan derivatives and hydrogen bond donors. nih.gov |

Influence of Furan Ring Substitution Patterns on Molecular Recognition

The substitution pattern on the furan ring plays a pivotal role in determining the molecular recognition and biological activity of its derivatives. nih.govnih.gov The nature, position, and orientation of substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

Substitutions at the 2- and 5-positions of the furan ring are frequently crucial for biological activity. orientjchem.org For instance, the presence of electron-withdrawing groups, such as a nitro group, can enhance the bioactivity in antibacterial and anticancer contexts. orientjchem.org The furan ring itself can participate in various non-covalent interactions, including CH-π, π-π, and C-H···Cl-Pd interactions, which are significant for molecular recognition. nih.gov

Furthermore, the electronic properties of substituents have a marked effect. For example, in a series of furan-based peptidic inhibitors, modifications to the substituents influenced their potency as proteasome inhibitors. nih.gov

Table 2: Influence of Furan Ring Substitution on Molecular Recognition

| Substitution Position | Type of Substituent | Effect on Molecular Recognition | Example |

|---|---|---|---|

| 2- and 5-positions | Electron-withdrawing groups (e.g., nitro) | Often enhances antibacterial and anticancer activity. orientjchem.org | Nitrofurantoin's antimicrobial action. orientjchem.org |

| 2,4-disubstitution | Carboxamide paired with other rings | Excellent stabilization of duplex DNA. nih.gov | Furan-based polyamides for DNA binding. nih.gov |

| General | Aromatic π-faces | Participate in CH-π interactions. nih.gov | Furan derivatives in supramolecular probes. nih.gov |

| General | Ar-H moiety | Forms CH-π interactions. nih.gov | Furanic compounds in low-symmetric cavities. nih.gov |

Role of the Dimethylaminomethyl Moiety in Modulating Molecular Interactions

The dimethylaminomethyl group is a common pharmacophore in many biologically active compounds, including a number of FDA-approved drugs. rsc.org This moiety can significantly influence the physicochemical properties of a molecule, such as its basicity, solubility, and ability to form electrostatic interactions, thereby modulating its interaction with biological targets.

Furthermore, the presence of the dimethylamino group can impact the molecule's pharmacokinetic profile. It can increase water solubility, which is often a desirable property for drug candidates. The dimethylamino moiety is found in various drugs with diverse therapeutic applications, including antihistamines, antibiotics, and anticancer agents, highlighting its versatility in drug design. rsc.org

The specific role of the dimethylaminomethyl group in the molecular interactions of a particular furan derivative would depend on the topology and chemical environment of the target binding site. Its ability to act as a hydrogen bond acceptor and to participate in charge-assisted hydrogen bonds further enhances its potential to contribute to potent and selective molecular recognition.

Impact of the Hydroxyl Group on Conformational Features and Binding Potential

The hydroxyl group is a key functional group in many furan derivatives, and its presence can have a profound impact on the molecule's conformational features and binding potential. nih.gov The primary mechanism through which the hydroxyl group exerts its influence is through its ability to act as both a hydrogen bond donor and acceptor. wikipedia.org

Hydrogen bonding is a critical interaction in drug-receptor binding, and the hydroxyl group on the furan ring can form strong hydrogen bonds with polar residues in a binding pocket, such as the side chains of serine, threonine, tyrosine, or the peptide backbone. wikipedia.org Theoretical and experimental studies have shown that a hydrogen bond donor is more likely to interact with the oxygen atom of the furan ring, leading to a stronger OH···O type hydrogen bond compared to an OH···π interaction. nih.gov

The hydroxyl group can also influence the conformational preferences of the molecule. It can form intramolecular hydrogen bonds with other parts of the molecule, which can rigidify the structure and pre-organize it for binding to a specific target. nih.gov This can lead to a lower entropic penalty upon binding and thus a higher binding affinity.

Table 3: Role of Key Functional Moieties in Molecular Interactions

| Functional Moiety | Potential Roles in Molecular Interactions |

|---|

| Dimethylaminomethyl | Can be protonated to form ionic bonds with negatively charged residues. rsc.org Acts as a hydrogen bond acceptor. Increases water solubility. rsc.org | | Hydroxyl | Acts as both a hydrogen bond donor and acceptor. wikipedia.org Can form intramolecular hydrogen bonds, influencing conformation. nih.gov Enhances water solubility. |

Rational Design Principles for Novel Furan-Based Scaffolds

The knowledge gained from SAR studies of furan derivatives provides a foundation for the rational design of novel furan-based scaffolds with improved biological activity, selectivity, and pharmacokinetic properties. ijabbr.comnih.gov Several key principles guide this design process.

Scaffold Hopping and Bioisosterism:

Scaffold hopping is a strategy used to identify novel core structures that maintain the key pharmacophoric features of a known active compound. nih.govnih.gov This can lead to the discovery of compounds with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. In the context of furan derivatives, this could involve replacing the furan ring with another five- or six-membered heterocycle that preserves the necessary spatial arrangement of functional groups.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov For example, the furan ring can sometimes act as a bioisostere for a phenyl ring, offering a different balance of hydrophilic and lipophilic properties. orientjchem.org

Structure-Based and Ligand-Based Design:

Structure-based drug design utilizes the three-dimensional structure of the biological target, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that fit snugly into the binding site. nih.gov Molecular docking is a key tool in this approach.

Ligand-based drug design is employed when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target to develop a pharmacophore model, which defines the essential structural features required for activity.

By applying these principles, medicinal chemists can systematically modify and optimize furan-based scaffolds to develop new therapeutic agents. nih.gov For example, novel furan, furo[2,3-d]pyrimidine, and furo[3,2-e] ijper.orgmdpi.comnih.govtriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors based on their structural similarity to a known inhibitor. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Precursor Role in the Synthesis of Complex Organic Molecules

The unique structure of 5-((Dimethylamino)methyl)furan-2-ol, featuring a reactive furan (B31954) core with both a hydroxyl (or hydroxymethyl) group and a dimethylaminomethyl substituent, makes it a valuable intermediate in the construction of more elaborate molecular architectures.

The furan nucleus is a key component in the structure of several histamine (B1213489) receptor antagonists. Specifically, 5-((Dimethylamino)methyl)-2-furanmethanol is a well-established intermediate in the synthesis of histamine H₂-receptor antagonists. google.comgoogle.com These antagonists are a class of drugs used to block the action of histamine at the H₂ receptors of the parietal cells in the stomach, thereby reducing stomach acid production.

A critical step in the synthesis of these therapeutic agents involves the reaction of 5-((Dimethylamino)methyl)-2-furanmethanol with cysteamine (B1669678) (2-aminoethanethiol). This reaction, typically conducted under acidic conditions such as in acetic acid, results in the formation of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine. google.comrsc.org This key intermediate is then further elaborated to produce various H₂-antagonists, including the widely known drug ranitidine (B14927). google.comrsc.org The synthesis pathway underscores the importance of 5-((Dimethylamino)methyl)-2-furanmethanol as a starting material for creating the specific side chain required for potent H₂-receptor antagonism. nih.gov

Beyond H₂ antagonists, other furan-based structures, such as benzo[b]furan-2-carboxamides, have been identified as potent antagonists for the human histamine H₃-receptor, highlighting the versatility of the furan scaffold in modulating different histamine receptor subtypes. nih.gov

| Precursor Compound | Reactant | Resulting Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 5-((Dimethylamino)methyl)-2-furanmethanol | Cysteamine | 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine | Histamine H₂-Receptor Antagonists (e.g., Ranitidine) | google.comrsc.org |

| Benzo[b]furan-2-carboxamides | N/A (Represents a class) | N/A | Histamine H₃-Receptor Antagonists | nih.gov |

The furan ring can serve as a template for the synthesis of other heterocyclic systems, including thiazoles. Thiazole (B1198619) derivatives are known for their wide range of biological activities. nih.gov Synthetic strategies exist for converting furan-based precursors into thiazole-containing scaffolds. For example, furan-based aldehydes can be transformed into thiazole derivatives through multi-step reactions. ufms.br Research has demonstrated the synthesis of novel furan-based pyrazoline derivatives which can be further cyclized to yield thiazole-linked compounds. acs.org These hybrid molecules are often investigated for their potential antimicrobial properties. acs.orgjst.go.jp

While direct derivatization of this compound to a thiazole is not extensively documented in the provided sources, the established chemical transformations of furan rings suggest its potential as a starting material for such syntheses. The presence of the dimethylaminomethyl and hydroxyl groups offers functional handles for cyclization and annulation reactions to build new heterocyclic rings.

Potential in Polymer and Resin Chemistry

Furan derivatives sourced from biomass are gaining significant attention as sustainable building blocks for polymers and resins, offering a green alternative to petroleum-based materials. patsnap.comresearchgate.net

Key furan-based monomers like 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol, and hydroxymethylfurfural (HMF) are at the forefront of developing sustainable polymers. patsnap.com These monomers are used to synthesize bio-based polyesters, such as polyethylene (B3416737) furanoate (PEF), and furan resins known for their excellent thermal and chemical resistance. patsnap.comnih.gov The polymerization can be achieved through various methods, including enzymatic processes, which offer an environmentally friendly route to high-performance polymers. nih.govacs.org

Given its structural similarity to furfuryl alcohol and HMF, this compound holds potential as a monomer or a precursor to a monomer for furan-based polymers. The dimethylamino group could introduce unique properties to the resulting polymer, such as improved solubility, different thermal characteristics, or the ability to undergo post-polymerization modifications. Research into frontal ring-opening metathesis polymerization (FROMP) has expanded the range of furan derivatives suitable for creating high-performance thermoplastic materials, indicating a pathway for incorporating functionalized furans into advanced polymers. nih.gov

| Furan-Based Monomer/Precursor | Resulting Polymer Type | Key Properties/Applications | Reference |

|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Excellent gas barrier properties, recyclable, packaging applications. | patsnap.comacs.org |

| Furfuryl alcohol | Furan Resins | High thermal and chemical resistance, coatings, adhesives, composites. | patsnap.com |

| Hydroxymethylfurfural (HMF) | Precursor to FDCA and other polymers | Platform chemical for various polymers. | patsnap.comresearchgate.net |

| Substituted Furan Derivatives | Polyolefins (via FROMP) | Tunable thermomechanical properties, high-performance materials. | nih.gov |

The utility of furan derivatives extends to the creation of specialty chemicals and advanced materials. Furan resins, derived from precursors like furfuryl alcohol, are established products used as adhesives and protective coatings. researchgate.net The development of furan-based copolyesters and other polymers from renewable resources provides a pathway to high-performance materials with enhanced properties like superior thermal stability and mechanical strength compared to some petrochemical-based plastics. patsnap.comnih.gov The functionalization of the furan ring allows for the fine-tuning of material properties, opening up applications in diverse fields, including electronics and automotive components. patsnap.com The incorporation of a functionalized furan like this compound could lead to specialty polymers with tailored characteristics for specific advanced applications.

Chiral Synthesis and Separation Potential of Related Furan Structures

Chiral furan derivatives are highly valuable as they serve as essential building blocks in the synthesis of numerous natural products and bioactive compounds. bohrium.combenthamdirect.combenthamscience.com The development of methods to access enantiomerically pure furans is a significant area of research in organic chemistry.

Strategies for obtaining chiral furans include asymmetric synthesis using organocatalysis, chemoenzymatic kinetic resolution, and the use of chiral pool precursors like carbohydrates. benthamdirect.combenthamscience.com For instance, organocatalytic methods have been developed for the enantioselective synthesis of furan-indole compounds bearing both axial and central chirality with high yields and selectivities. bohrium.com

Furthermore, the separation of racemic furan derivatives is another crucial aspect. High-performance liquid chromatography (HPLC) using various chiral stationary phases (CSPs), such as those based on derivatized cyclodextrins or cellulose, has been successfully employed to separate enantiomers of a wide range of chiral furan derivatives. nih.govnih.goviastate.edu The choice of CSP and chromatographic conditions plays a vital role in achieving effective chiral recognition and separation. nih.gov While the specific chiral synthesis of this compound is not detailed in the search results, the extensive research on related structures demonstrates the high potential for developing stereoselective syntheses and chiral separation methods for this compound and its derivatives. acs.organr.frgoogle.com

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Analogues

The development of new and more efficient methods for synthesizing analogues of 5-((dimethylamino)methyl)furan-2-ol is a primary focus of ongoing research. Current methods, while effective, often involve harsh reagents or complex purification procedures. Future work will likely concentrate on creating more streamlined and environmentally friendly synthetic pathways.

A key area of interest is the refinement of the Mannich reaction, a classical method for producing aminomethylated compounds. google.comgoogle.com Innovations in this area could involve the use of novel catalysts to improve yields and reduce reaction times. For instance, the use of bis(dimethylamino)methane has been shown to provide higher yields and purer products compared to traditional methods using dimethylamine (B145610) and formaldehyde (B43269). google.com Further research into alternative aminomethylating agents and reaction conditions could lead to even more efficient and scalable syntheses.

Another promising direction is the exploration of chemo-enzymatic methods. The use of enzymes as catalysts could offer high selectivity and milder reaction conditions, reducing the environmental impact of the synthesis. This approach is particularly relevant for the synthesis of chiral analogues, which are often of interest for pharmaceutical applications.

The table below summarizes some of the current and potential synthetic approaches for this compound and its analogues.

| Synthetic Approach | Reagents | Advantages | Potential for Improvement |

| Mannich Reaction | 2-Furanmethanol, Dimethylamine, Formaldehyde | Well-established method | Can produce impurities, may require harsh conditions |

| Improved Mannich Reaction | 2-Furanmethanol, bis(dimethylamino)methane | Higher yields, purer product google.com | Exploration of other aminomethylating agents |

| Reduction of Carboxylic Acid Esters | 5-Dimethylaminomethyl-2-furancarboxylic acid methyl ester, Lithium aluminium hydride | Alternative route | Use of expensive and hazardous reagents google.com |

| Chemo-enzymatic Synthesis | Furan (B31954) precursors, enzymes | High selectivity, mild conditions | Enzyme discovery and optimization |

Exploration of Undiscovered Reactivity Pathways and Transformations

The furan ring in this compound is a versatile scaffold that can undergo a variety of chemical transformations. While its use in the synthesis of histamine (B1213489) H2-antagonists is well-documented, there are likely many undiscovered reactivity pathways that could lead to novel and valuable compounds. google.comgoogle.com

Future research could focus on exploring the reactivity of the furan ring itself, such as its participation in cycloaddition reactions or electrophilic substitution reactions. The presence of both an aminomethyl group and a hydroxyl group on the furan ring could lead to complex and interesting reactivity, potentially allowing for the synthesis of novel heterocyclic systems.

Furthermore, the development of tandem reactions, where multiple chemical transformations occur in a single pot, could provide efficient access to complex molecules from simple starting materials. researchgate.net For example, a tandem reaction involving the furan ring and one of the side chains could be used to construct intricate molecular architectures with potential biological activity.

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an increasingly powerful tool in drug discovery and development. In the context of this compound, advanced computational modeling can be used to predict the properties of new analogues and to gain a deeper understanding of their mechanism of action. researchgate.net

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure of the molecule and to predict its reactivity. researchgate.net This information can be used to design new analogues with improved properties, such as enhanced binding affinity for a particular biological target. Molecular dynamics simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment, providing insights into its pharmacokinetic and pharmacodynamic properties. researchgate.net

The use of these computational tools can help to accelerate the discovery and development of new drugs based on the this compound scaffold. By providing a rational basis for the design of new molecules, computational modeling can reduce the need for expensive and time-consuming experimental work.

Expanding Structure-Activity Knowledge Base for Targeted Molecular Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govacs.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify the key structural features that are responsible for its therapeutic effects.

Future SAR studies could focus on exploring a wider range of structural modifications, including changes to the furan ring, the aminomethyl side chain, and the hydroxyl group. For example, replacing the furan ring with other heterocyclic systems could lead to compounds with different pharmacological profiles. clockss.org Similarly, modifying the aminomethyl side chain could affect the molecule's solubility, lipophilicity, and metabolic stability. rsc.org

The data generated from these SAR studies can be used to build a comprehensive knowledge base that can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. This targeted approach to molecular design can significantly increase the chances of success in drug discovery programs.

Integration into Sustainable Chemical Production Processes and Biorefinery Concepts

The production of chemicals from renewable resources is a key aspect of sustainable chemistry. Furan derivatives, such as this compound, can be derived from biomass, making them attractive targets for biorefinery concepts. mpg.deresearchgate.net Lignocellulosic biomass, which is abundant and non-edible, is a particularly promising feedstock for the production of furan-based chemicals. mpg.dersc.org

Future research in this area could focus on developing efficient and cost-effective methods for converting biomass into this compound and other valuable furan derivatives. This could involve the use of novel catalysts and integrated processing schemes that minimize waste and energy consumption. mpg.de

The integration of this compound production into biorefineries could have significant economic and environmental benefits. By providing a renewable source of this important chemical intermediate, it could reduce our reliance on fossil fuels and contribute to a more sustainable chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.